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Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging

procedures such as angiography and computed tomography.[1] The stability of Ioversol in

pharmaceutical preparations is a critical quality attribute, as degradation can lead to the

formation of impurities that may affect the safety and efficacy of the product. One of the primary

degradation products is Ioversol hydrolysate-1, formed through the hydrolysis of the N-(2-

hydroxyethyl)glycolamido side chain of the Ioversol molecule. This document provides detailed

application notes and protocols for the quantification of Ioversol hydrolysate-1 in

pharmaceutical preparations, intended for researchers, scientists, and drug development

professionals.

Hydrolysis of Ioversol to Ioversol Hydrolysate-1
The formation of Ioversol hydrolysate-1 from Ioversol occurs via the cleavage of an amide

bond in the side chain. This degradation pathway is a key focus of stability studies for Ioversol-

containing drug products.
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C18H24I3N3O9

Ioversol Hydrolysate-1
C16H20I3N3O8Hydrolysis
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C2H4O
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Figure 1: Hydrolysis of Ioversol to Ioversol hydrolysate-1.

Quantitative Analysis of Ioversol Degradation
Forced degradation studies are essential to understand the stability profile of a drug substance

and to develop stability-indicating analytical methods.[2] The following table summarizes the

results of a forced degradation study on Ioversol under various stress conditions.[3]

Degradation Condition Assay (%) of Ioversol Degradation (%)

Base (0.1 N NaOH) 86.18 13.82

Acid (0.1 N HCl) 99.70 0.30

Water 99.92 0.08

Hydrogen Peroxide (3%) 87.20 12.80

Photo 85.17 14.83

Table 1: Summary of Ioversol degradation under various stress conditions.[3]

Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for

the accurate quantification of Ioversol and its degradation products, including Ioversol
hydrolysate-1.[4][5]

High-Performance Liquid Chromatography (HPLC)
Method
This protocol outlines a validated HPLC method for the quantification of Ioversol and the

separation of its degradation products.[3]

Chromatographic Conditions:

Instrument: Agilent 1260 Infinity series HPLC system with a diode array detector (DAD).[5]
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Column: Zodiac phenyl C18 (250 mm × 4.6 mm, 5 µm particle size).[3][5]

Mobile Phase: Water:Methanol (90:10, v/v).[3][5]

Flow Rate: 1.0 mL/min.[3]

Injection Volume: 50 µL.[3]

Detection Wavelength: 254 nm.[3][5]

Column Temperature: Ambient.

Run Time: 10 minutes.[3][5]

Standard and Sample Preparation:

Standard Solution: Prepare a stock solution of Ioversol reference standard in the mobile

phase. Further dilute to a working concentration (e.g., 509 µg/mL).[5]

Sample Solution: Dilute the Ioversol pharmaceutical preparation with the mobile phase to

achieve a concentration within the calibration range.[5]

Forced Degradation Studies Protocol
Forced degradation studies are performed to generate the degradation products and

demonstrate the specificity of the analytical method.[2][6]

a. Acid Hydrolysis:

To a solution of Ioversol, add 0.1 N HCl.

Reflux the solution for a specified period.

Neutralize the solution with 0.1 N NaOH.

Dilute to a suitable concentration with the mobile phase before injection.

b. Base Hydrolysis:
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To a solution of Ioversol, add 0.1 N NaOH.

Reflux the solution for a specified period.

Neutralize the solution with 0.1 N HCl.

Dilute to a suitable concentration with the mobile phase before injection.

c. Oxidative Degradation:

Treat a solution of Ioversol with 3% hydrogen peroxide.

Keep the solution at room temperature for a specified period.

Dilute to a suitable concentration with the mobile phase before injection.

d. Thermal Degradation:

Expose the solid drug substance or a solution to heat (e.g., 60-80°C) for a specified duration.

Dissolve or dilute the sample in the mobile phase to a suitable concentration before injection.

e. Photodegradation:

Expose a solution of Ioversol to a combination of UV and visible light in a photostability

chamber.

Dilute the sample to a suitable concentration with the mobile phase before injection.
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Figure 2: Experimental workflow for the quantification of Ioversol hydrolysate-1.
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The provided protocols and data are essential for the robust quantification of Ioversol
hydrolysate-1 in pharmaceutical preparations. The stability-indicating HPLC method allows for

the accurate measurement of Ioversol and its degradation products, ensuring the quality and

safety of the final drug product. Forced degradation studies are a critical component of this

process, providing insight into the degradation pathways and enabling the development of

reliable analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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